molecular formula C21H18ClFN2OS B2937208 2-chloro-6-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 898451-94-0

2-chloro-6-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2937208
CAS No.: 898451-94-0
M. Wt: 400.9
InChI Key: UDZFRDCQSPXKNT-UHFFFAOYSA-N
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Description

The compound 2-chloro-6-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide features a benzamide core substituted with chloro and fluoro groups at the 2- and 6-positions of the benzene ring. The amide nitrogen is attached to a branched ethyl chain bearing an indolin-1-yl moiety and a thiophen-2-yl group. The indoline group introduces conformational rigidity, while the thiophene may enhance π-π stacking interactions in biological targets.

Properties

IUPAC Name

2-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2OS/c22-15-6-3-7-16(23)20(15)21(26)24-13-18(19-9-4-12-27-19)25-11-10-14-5-1-2-8-17(14)25/h1-9,12,18H,10-11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZFRDCQSPXKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-6-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesis, and the implications of its use in medicinal chemistry.

Molecular Formula: C21_{21}H19_{19}ClFN2_{2}OS
Molecular Weight: 366.5 g/mol
CAS Number: Not specified in the available data.

Structure

The compound features a benzamide core with chloro and fluoro substituents, along with an indoline and thiophene moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-chloro-6-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide. For instance, derivatives containing indole structures have shown significant antiproliferative effects against various cancer cell lines.

Table 1: IC50_{50} Values of Related Compounds

CompoundTargetIC50_{50} (nM)
Compound AFGFR1<4.1
Compound BFGFR22.0 ± 0.8
Compound CKG125.3 ± 4.6
Compound DSNU1677.4 ± 6.2

These results suggest that modifications in the structure can lead to enhanced activity against specific targets, such as fibroblast growth factor receptors (FGFRs).

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation.
  • Signal Transduction Pathways: The interaction with pathways such as ERK1/2 has been observed, indicating potential for modulating cellular signaling in cancer cells.

Case Studies

A study by Cao et al. demonstrated that certain derivatives exhibited selective inhibition of ERK1/2 with IC50_{50} values ranging from 9.3 ± 3.2 nM to 25.8 ± 2.3 nM across different cell lines, showcasing the potential for targeted therapy in cancer treatment .

Synthesis

The synthesis of 2-chloro-6-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide typically involves several steps:

  • Formation of the Benzamide Core: The initial step includes chlorination and fluorination of benzamide.
  • Introduction of Indoline and Thiophene Groups: This can be achieved through nucleophilic substitution reactions where indoline and thiophenes are introduced at specific positions on the benzamide structure.
  • Purification and Characterization: The final product is purified using chromatographic techniques and characterized using NMR and mass spectrometry.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Several benzamide derivatives share structural motifs with the target compound, differing primarily in substituents and functional groups. Key examples include:

Compound Name Key Structural Features Differences from Target Compound Reference
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide Contains cyano and hydroxybutenamido groups, isopropoxy substituent Lacks indoline and thiophene; includes additional fluorination
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Bromo and trifluoropropyloxy groups Replaces ethyl-indoline-thiophene chain with trifluoropropyloxy; higher lipophilicity
2-Chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzene-1-sulfonyl)-2-(thiophen-2-yl)ethyl]benzamide Sulfonyl-linked fluorinated benzene Substitutes indoline with sulfonylbenzene; increased polarity
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Thienylmethylthio and cyano-pyridine groups Replaces indoline with pyridinylamino; introduces sulfur-based linker

Similarity Scores and Functional Group Impact

  • Moderate Similarity : Compounds like 2-chloro-6-methyl-N-phenylbenzamide (similarity score: 0.67) retain the benzamide backbone but lack the indoline-thiophene branch, reducing structural complexity .

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